Compound Description: Methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as nifedipine, is a well-established calcium channel blocker used to treat hypertension and angina pectoris. [] Nifedipine serves as a reference compound for many studies related to 1,4-dihydropyridine calcium antagonists due to its well-characterized pharmacological profile. [, , , , ]
Relevance: Nifedipine shares the core 1,4-dihydropyridine ring structure with dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The significant structural difference lies in the substitution pattern at the 4-position of the 1,4-dihydropyridine ring and the ester side chains. While the target compound has a 3-bromo-4-methoxyphenyl group and methyl esters, nifedipine features a 2-nitrophenyl group and methyl ethyl esters. Despite these differences, both compounds fall under the umbrella of 1,4-dihydropyridine calcium channel modulators. [, , , , ]
Nicardipine
Compound Description: 2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride, commonly known as nicardipine, is another dihydropyridine calcium antagonist widely used for its antihypertensive properties. [, , , , , , , ] Nicardipine exhibits a longer duration of action compared to nifedipine. []
Nimodipine
Compound Description: Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, known as nimodipine, is a dihydropyridine calcium channel blocker specifically recognized for its cerebrovascular activity. [, , , ] Nimodipine demonstrates efficacy in improving cerebral blood flow and is used clinically to treat neurological conditions like subarachnoid hemorrhage. [, , , ]
Nitrendipine
Compound Description: (±)-Ethylmethyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, commonly known as nitrendipine, is a calcium channel blocker with antihypertensive properties. [] It is known for its relatively long duration of action compared to other dihydropyridine calcium antagonists.
Manidipine
Compound Description: (±)-2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylat e dihydrochloride, known as manidipine, is a dihydropyridine calcium channel blocker studied for its antihypertensive activity. [] Research on manidipine has focused on the pharmacological differences between its enantiomers, demonstrating that the (S)-(+)-enantiomer exhibits significantly higher potency than its (R)-(-) counterpart. []
Relevance: Manidipine shares the core 1,4-dihydropyridine structure and the 3-nitrophenyl substituent at the 4-position with dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate. A key structural distinction lies in the ester side chains. Manidipine possesses a more complex 2-(4-diphenylmethyl-1-piperazinyl)ethyl ester at the 3-position and a methyl ester at the 5-position. In contrast, the target compound features methyl esters at both positions. This comparison emphasizes the structural diversity in ester side chain modifications within this class of calcium antagonists and its potential impact on pharmacological activity. []
Compound Description: This group represents a series of 1,4-dihydropyridine derivatives where the 4-position substituent is a pyridinyl group instead of the more common nitrophenyl group. [] These compounds have been synthesized and evaluated for their calcium channel antagonist activity, demonstrating the bioisosteric relationship between pyridinyl and nitrophenyl substituents in this class of compounds. []
Relevance: Although dimethyl 4-(3-bromo-4-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate retains the nitrophenyl group at the 4-position, the exploration of pyridinyl substitutions in dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates offers valuable insights into structure-activity relationships. This suggests potential avenues for modifying the target compound by replacing the 3-bromo-4-methoxyphenyl group with various pyridinyl substituents to explore potential changes in calcium channel modulating activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.